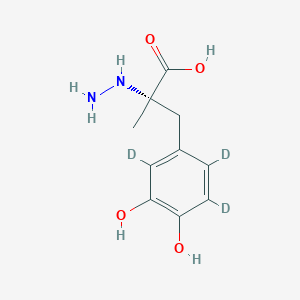
Carbidopa-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbidopa-d3 is a deuterated form of Carbidopa, a drug commonly used in combination with Levodopa for the treatment of Parkinson’s disease. This compound is specifically designed to inhibit the peripheral metabolism of Levodopa, allowing a greater proportion of administered Levodopa to cross the blood-brain barrier and exert its therapeutic effects in the central nervous system. The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Carbidopa with enhanced stability and reduced metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa-d3 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. The reaction typically involves the use of deuterium gas (D2) in the presence of a palladium catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product undergoes rigorous quality control and purification steps to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Carbidopa-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with various functional groups.
Applications De Recherche Scientifique
Carbidopa-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on enzyme interactions and metabolic stability.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carbidopa in the human body.
Industry: Applied in the development of advanced pharmaceutical formulations with improved stability and efficacy.
Mécanisme D'action
Carbidopa-d3 exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain. In the brain, Levodopa is converted to dopamine, which helps alleviate the symptoms of Parkinson’s disease. The deuterium substitution in this compound enhances its metabolic stability, reducing its degradation and prolonging its therapeutic effects.
Comparaison Avec Des Composés Similaires
Carbidopa: The non-deuterated form of Carbidopa, used in combination with Levodopa for Parkinson’s disease treatment.
Benserazide: Another DOPA decarboxylase inhibitor used in combination with Levodopa.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to enhance the effects of Levodopa.
Comparison: Carbidopa-d3 is unique due to its deuterium substitution, which provides enhanced metabolic stability and reduced degradation compared to non-deuterated Carbidopa. This makes this compound particularly valuable in research settings where precise pharmacokinetic and metabolic studies are required.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i2D,3D,4D |
Clé InChI |
TZFNLOMSOLWIDK-RPACEKEXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H] |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


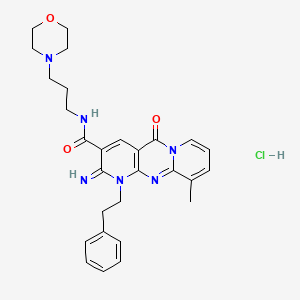
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
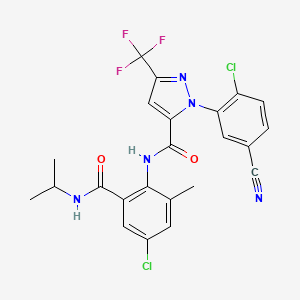
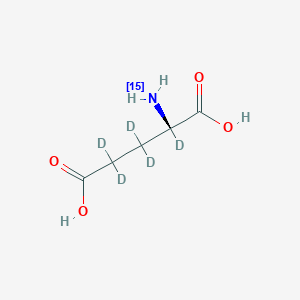


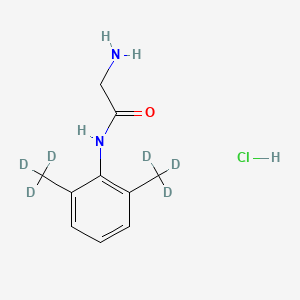
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
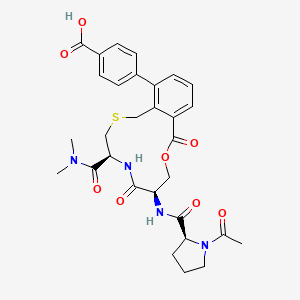
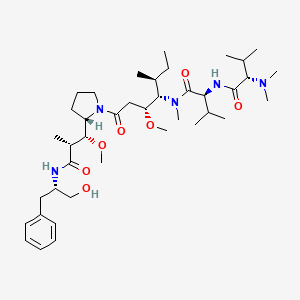
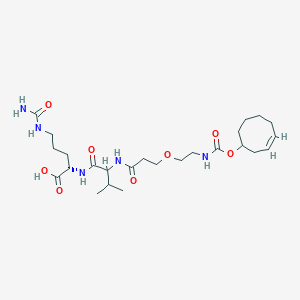
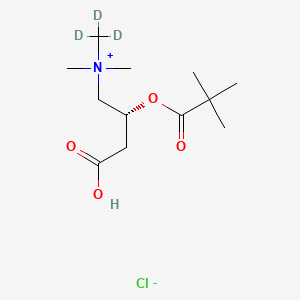
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

